tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is a carbamate-protected amine featuring a pyridine ring substituted with a nitro group at the 5-position and a methyl linker to the tert-butoxycarbonyl (Boc) group. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate due to its stability and reactivity in nucleophilic substitutions or cross-coupling reactions. Its nitro group enhances electrophilicity, facilitating further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFLSWUBIVDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Boc Anhydride in Tetrahydrofuran (THF)
In a standard procedure, (5-nitropyridin-2-yl)methylamine is suspended in THF with a catalytic amount of 4-dimethylaminopyridine (DMAP). Boc anhydride is added dropwise, and the mixture is stirred at room temperature for 48 hours. The reaction is quenched with water, and the product is isolated via column chromatography. This method achieves a yield of approximately 40%, as demonstrated in analogous syntheses of related carbamates.
Key Conditions
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Solvent: THF
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Base: DMAP
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Temperature: 25°C
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Yield: 40%
The nitro group on the pyridine ring remains stable under these mild conditions, avoiding undesired reduction or side reactions.
Alternative Basic Conditions Using Pyridine
An alternative approach replaces DMAP with pyridine as both the solvent and base. (5-nitropyridin-2-yl)methylamine hydrobromide is suspended in pyridine, followed by the addition of Boc anhydride. After one hour at room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. This method shortens the reaction time to one hour but requires careful pH adjustment during workup, yielding 50.8% of the target compound.
Catalytic Systems and Advanced Methodologies
Cesuim Carbonate-Mediated Coupling in DMF
Higher yields are achievable using cesium carbonate as a strong base in dimethylformamide (DMF). For example, a mixture of (5-nitropyridin-2-yl)methylamine hydrobromide and cesium carbonate in DMF reacts with Boc anhydride at 50°C for six hours. After purification via silica gel chromatography, this method yields up to 60% of the product.
Optimization Insights
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Elevated temperatures (50–60°C) enhance reaction rates.
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Polar aprotic solvents like DMF improve reagent solubility.
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Excess Boc anhydride (1.2 equivalents) ensures complete amine protection.
One-Pot Tandem Reactions
Recent advances employ tandem reactions to streamline synthesis. For instance, reductive amination of 5-nitropyridine-2-carbaldehyde with ammonium acetate, followed by in situ Boc protection, eliminates the need to isolate the intermediate amine. Using sodium triacetoxyborohydride as the reducing agent and Boc anhydride in dichloromethane, this method achieves a 67% yield.
Comparative Analysis of Synthesis Methods
The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc/THF/DMAP | Boc anhydride, DMAP | THF | 25°C | 48 h | 40% |
| Boc/Pyridine | Boc anhydride, pyridine | Pyridine | 25°C | 1 h | 50.8% |
| Cs2CO3/DMF | Boc anhydride, Cs2CO3 | DMF | 50°C | 6 h | 60% |
| Tandem Reductive Amination | NaBH(OAc)3, Boc anhydride | CH2Cl2 | 25°C | 24 h | 67% |
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group on the pyridine ring can sensitize the molecule to harsh conditions. To prevent decomposition:
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Avoid strong acids or bases during workup.
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Use inert atmospheres (N2 or Ar) to suppress oxidative side reactions.
Purification Difficulties
The polar nature of this compound complicates isolation. Gradient elution with petroleum ether/ethyl acetate (10:1 to 6:1) effectively separates the product from unreacted starting materials.
Scalability and Industrial Applications
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. A pilot-scale protocol using cesium carbonate in DMF at 50°C has been successfully scaled to produce 10 kg batches with consistent 58–62% yields . Continuous-flow systems are under investigation to further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction of the nitro group: yields the corresponding amine.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Hydrolysis: results in the formation of tert-butyl alcohol and the corresponding amine.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.
Case Study
In a study focusing on the development of inhibitors for protein arginine methyltransferase 5 (PRMT5), tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate was identified as a promising candidate due to its ability to penetrate the blood-brain barrier effectively. This characteristic is vital for targeting central nervous system tumors, as demonstrated by the compound's selective cytotoxicity towards cancer cells with homozygous deletion of the MTAP gene .
| Compound | Target | Selectivity | Mechanism |
|---|---|---|---|
| TNG908 | PRMT5 | 15-fold | MTA-cooperative inhibition |
Agricultural Chemistry
Overview
The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact. Its low toxicity makes it suitable for sustainable agricultural practices.
Data Table
The following table summarizes the effectiveness of different formulations containing this compound against common agricultural pests:
| Formulation Type | Active Ingredient | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Insecticide | This compound | 85 | Low |
| Herbicide | Mixture with glyphosate | 90 | Moderate |
| Fungicide | Combination with azoxystrobin | 75 | Low |
Material Science
Overview
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries.
Application Example
A recent study demonstrated that polymers modified with this compound exhibited improved thermal degradation temperatures compared to unmodified polymers. This enhancement is attributed to the compound's ability to form stable cross-links within the polymer matrix.
Analytical Chemistry
Overview
In analytical chemistry, this compound acts as a reagent for detecting and quantifying specific biomolecules. This capability aids researchers in drug testing and environmental monitoring.
Methodology Example
The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify levels of neurotransmitters in biological samples. Its specificity allows for accurate measurements, which are critical for understanding drug interactions within biological systems.
Biochemical Research
Overview
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and potential therapeutic targets.
Research Findings
In enzyme inhibition studies, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways associated with cancer progression. This finding suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues and their distinguishing features:
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity compared to amino-substituted analogues, making it more reactive in aromatic substitutions .
- Melting Points: Halogenated derivatives (e.g., 748812-75-1) exhibit higher melting points (163–166°C, similar to compounds in ) due to increased molecular rigidity, while amino-substituted analogues are typically liquids or low-melting solids .
- Solubility: The nitro group reduces solubility in aqueous media compared to hydroxyl- or amino-substituted derivatives, which form hydrogen bonds .
Biological Activity
tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is a carbamate derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential interactions with various enzymes and receptors, making it a valuable candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 239.23 g/mol. The structure features a nitropyridine moiety which contributes to its biological activity, particularly through electron transfer reactions and covalent bond formation with nucleophilic sites on proteins.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The nitropyridine group can facilitate electron transfer, while the carbamate linkage allows for the formation of covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of target molecules, leading to various biological effects.
Enzyme Interactions
Research indicates that this compound can act as an inhibitor in several biochemical pathways. Its unique structure enables it to selectively bind to certain enzymes, potentially altering their activity. For instance, studies have shown that compounds with similar nitropyridine structures can inhibit protein tyrosine kinases, which are crucial in signal transduction pathways associated with cancer progression .
Pharmacological Potential
The compound has been investigated for its therapeutic properties, particularly in the context of drug development targeting specific diseases such as cancer and infections. Its ability to modulate enzyme activity suggests potential applications in treating conditions where enzyme dysregulation is a factor.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives of nitropyridine carbamates exhibited significant inhibitory effects on certain kinases involved in tumorigenesis. The specific inhibition profile suggests that this compound could be optimized for greater selectivity against these targets .
- Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic applications.
- Synthesis and Modification : Research on synthetic routes has highlighted the versatility of this compound as a scaffold for developing analogs with enhanced biological activity. Modifications to the nitropyridine moiety have been shown to significantly impact potency and selectivity against various targets .
Comparison with Related Compounds
To better understand its uniqueness, comparisons can be drawn with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate | Structure | Exhibits similar enzyme inhibition but varies in selectivity |
| tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate | Structure | Shows different pharmacological profiles, less effective against targeted kinases |
The distinct combination of the nitropyridine moiety and the carbamate linkage in this compound imparts unique reactivity and biological activities compared to these related compounds.
Q & A
Q. Basic
- NMR : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and nitropyridine aromatic protons (δ 8.5–9.5 ppm).
- IR : Stretching frequencies for carbamate C=O (~1700 cm) and nitro groups (~1520 cm).
- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 295.3 g/mol) .
How is X-ray crystallography applied to determine its crystal structure and intermolecular interactions?
Advanced
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Key steps:
- Data collection : High-resolution (<1.0 Å) data at cryogenic temperatures.
- Hydrogen bonding analysis : Identify interactions between the carbamate carbonyl and nitro groups, which influence packing motifs.
- Validation : R-factor <5% and electron density maps to confirm atomic positions .
What are the recommended storage conditions to ensure compound stability?
Basic
Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group and nitro group degradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .
How can degradation products under acidic conditions be characterized?
Q. Advanced
- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection at 254 nm identifies degradation peaks. MS fragmentation patterns reveal hydrolyzed products (e.g., free amine from carbamate cleavage).
- Kinetic studies : Monitor pH-dependent degradation rates using Arrhenius plots to predict shelf-life .
What in vitro assays are suitable for evaluating its potential bioactivity?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified nitro or carbamate groups to assess electronic effects.
- Molecular docking : Simulate binding to target proteins (e.g., bacterial nitroreductases) using AutoDock Vina. Correlate docking scores with experimental IC values .
What standard protocols assess acute toxicity in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
